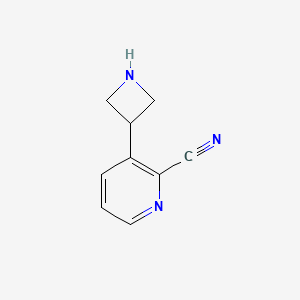

3-(Azetidin-3-yl)picolinonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9N3 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

3-(azetidin-3-yl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C9H9N3/c10-4-9-8(2-1-3-12-9)7-5-11-6-7/h1-3,7,11H,5-6H2 |

InChI Key |

QVLGMQVGCMIZQM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=C(N=CC=C2)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the 3 Azetidin 3 Yl Picolinonitrile Scaffold and Its Derivatives

Strategies for Azetidine (B1206935) Ring Construction and Functionalization

The construction of the azetidine ring, a saturated four-membered nitrogen-containing heterocycle, is a pivotal step in the synthesis of 3-(azetidin-3-yl)picolinonitrile. The inherent ring strain of azetidines makes their synthesis challenging, necessitating the development of specialized synthetic strategies. These methods range from classical cyclization reactions to modern photocatalytic approaches, each offering distinct advantages in terms of efficiency, substrate scope, and functional group tolerance.

Classical methods for azetidine synthesis often rely on the intramolecular cyclization of γ-amino alcohols or γ-haloamines. These reactions typically proceed via an SN2 mechanism, where a nucleophilic amine attacks an electrophilic carbon center, leading to the formation of the four-membered ring. While effective, these methods can be limited by the availability of appropriately substituted precursors and may require harsh reaction conditions.

Cycloaddition reactions provide a powerful alternative for the construction of the azetidine core. [2+2] cycloadditions, in particular, have been extensively explored. For instance, the photochemical Paternò-Büchi reaction between an imine and an alkene can yield an azetidine, although regioselectivity and stereoselectivity can be challenging to control. Another notable cycloaddition approach involves the reaction of allenes with N-tosylimines, catalyzed by a phosphine, to produce functionalized azetidines.

A significant advancement in this area is the rhodium-catalyzed [3+1] cycloaddition of 1,2-dipoles with carbon monoxide, which has been shown to produce azetidin-2-ones. While not directly yielding azetidines, these lactam intermediates can be readily reduced to the desired saturated heterocycle.

| Cycloaddition Approach | Reactants | Catalyst/Conditions | Product | Reference |

| Paternò-Büchi Reaction | Imine, Alkene | hν (UV light) | Azetidine | |

| Phosphine-Catalyzed [2+2] | Allene, N-Tosyl-imine | Phosphine | Azetidine | |

| Rhodium-Catalyzed [3+1] | 1,2-Dipole, Carbon Monoxide | Rhodium catalyst | Azetidin-2-one (B1220530) |

Recent innovations in photoredox catalysis have opened new avenues for azetidine synthesis. Radical strain-release photocatalysis has emerged as a particularly elegant strategy for constructing densely functionalized azetidines. This approach utilizes the high ring strain of bicyclo[1.1.0]butanes (BCBs) as a driving force for the reaction.

In a typical reaction, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with a suitable electron acceptor or donor. This generates a radical species that can react with a BCB, leading to the opening of the strained bicyclic system and the formation of a new radical intermediate. This intermediate can then be trapped by a nitrogen-containing species to forge the azetidine ring. This methodology allows for the introduction of multiple functional groups in a single step, providing rapid access to complex azetidine derivatives.

Another cutting-edge method for azetidine synthesis involves a photo-induced copper-catalyzed radical annulation. This strategy combines the advantages of both photoredox and copper catalysis to achieve the efficient construction of the azetidine ring. The reaction typically employs an N-centered radical precursor, which is generated through a photo-induced process involving a copper catalyst.

This highly reactive N-centered radical then undergoes an intramolecular cyclization onto a suitably positioned alkene, forming the four-membered ring. The resulting carbon-centered radical is subsequently quenched to afford the final azetidine product. This method is particularly noteworthy for its mild reaction conditions and high functional group tolerance, making it a valuable tool for the synthesis of complex molecules containing the azetidine motif.

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental reaction in organic synthesis. This reaction has been ingeniously adapted for the synthesis of azetidine derivatives. In this context, an appropriately substituted amine can undergo an intramolecular aza-Michael addition to a tethered electron-deficient alkene, leading to the formation of a functionalized azetidine ring.

The success of this approach often hinges on the use of a suitable catalyst to promote the conjugate addition and control the stereochemistry of the newly formed stereocenters. Chiral catalysts, in particular, have been employed to achieve enantioselective synthesis of azetidine derivatives, which is of paramount importance in medicinal chemistry.

Microwave-assisted organic synthesis (MAOS) has revolutionized the way chemists approach the synthesis of heterocyclic compounds. The application of microwave irradiation can dramatically reduce reaction times, often from hours or days to mere minutes, while also improving product yields and purity.

In the context of azetidine synthesis, microwave-assisted methods have been successfully employed for various reaction types, including intramolecular cyclizations and cycloadditions. The rapid heating provided by microwave energy can overcome the activation barriers associated with the formation of the strained azetidine ring, making previously inefficient reactions viable. This high-speed synthesis is particularly beneficial for the rapid generation of libraries of azetidine analogs for biological screening.

Synthetic Routes to Picolinonitrile (Pyridine-3-carbonitrile) Moieties

The picolinonitrile, or pyridine-3-carbonitrile, moiety is the second key component of the target scaffold. The synthesis of this aromatic nitrile can be achieved through several established methods.

A common approach involves the dehydration of the corresponding picolinamide. This transformation can be effected using a variety of dehydrating agents, such as phosphorus pentoxide (P4O10), phosphoryl chloride (POCl3), or trifluoroacetic anhydride (B1165640) (TFAA). The choice of reagent often depends on the presence of other functional groups in the molecule.

Alternatively, the cyano group can be introduced onto the pyridine (B92270) ring through a Sandmeyer-type reaction, starting from the corresponding aminopyridine. This involves the diazotization of the amino group with a nitrite (B80452) source, followed by treatment with a cyanide salt, typically in the presence of a copper catalyst.

Furthermore, modern cross-coupling methodologies, such as the palladium-catalyzed cyanation of halopyridines, have become increasingly popular. This approach offers a highly versatile and functional group-tolerant route to picolinonitriles, allowing for the late-stage introduction of the nitrile group into complex molecular architectures.

| Synthetic Method | Starting Material | Reagents | Product | Reference |

| Dehydration | Picolinamide | P4O10, POCl3, or TFAA | Picolinonitrile | |

| Sandmeyer Reaction | Aminopyridine | 1. NaNO2, H+ 2. CuCN | Picolinonitrile | |

| Palladium-Catalyzed Cyanation | Halopyridine | Cyanide source (e.g., Zn(CN)2), Pd catalyst | Picolinonitrile |

Coupling and Derivatization Strategies for this compound and Related Hybrids

The functionalization of the this compound core is essential for generating libraries of compounds for biological screening. This is often achieved through a variety of coupling and derivatization reactions that allow for the introduction of diverse substituents on both the azetidine and picolinonitrile rings.

Suzuki Coupling Reactions in Scaffold Assembly

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for constructing biaryl systems. nih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate. nih.gov In the context of the this compound scaffold, Suzuki coupling can be employed to attach the azetidine ring to the picolinonitrile core or to further functionalize the pyridine ring.

The general catalytic cycle of a Suzuki coupling reaction proceeds through three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. mdpi.com

While direct examples for the synthesis of this compound via Suzuki coupling are not prevalent in the provided literature, the synthesis of structurally related 2-arylpyridines has been successfully achieved using this method. For instance, the coupling of 2,3,5-trichloropyridine (B95902) with various arylboronic acids using a palladium acetate (B1210297) catalyst in an aqueous medium has been reported to yield 3,5-dichloro-2-arylpyridines regioselectively. nih.gov This suggests that a similar strategy could be employed by coupling a suitable 3-azetidinylboronic acid derivative with a 2-halopicolinonitrile or, conversely, a 3-bromo-3-(protected-azetidinyl)pyridine with a cyanoboronic acid derivative.

Below is a table summarizing representative conditions for Suzuki coupling reactions that could be adapted for the synthesis of the target scaffold.

Table 1: Representative Suzuki Coupling Reaction Conditions for Aryl Pyridine Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | Water/DMF | 60 | 92 | nih.gov |

| 2,3,5-Trichloropyridine | 4-Methylphenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | Water/DMF | 60 | 95 | nih.gov |

| 2,3,5-Trichloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | Water/DMF | 60 | 94 | nih.gov |

| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Reflux | 85 | nih.gov |

This table presents examples of Suzuki couplings for pyridine derivatives, which serve as a model for the synthesis of the this compound scaffold.

Amidation and Other Linkage Formation Reactions

Once the core this compound scaffold is assembled, further derivatization is often focused on the secondary amine of the azetidine ring. Amidation is a common and straightforward method to introduce a wide variety of functional groups at this position. This reaction typically involves the acylation of the azetidine nitrogen with an acyl chloride, anhydride, or carboxylic acid activated with a coupling agent.

These amidation reactions allow for the exploration of the chemical space around the azetidine moiety, which can be critical for modulating the pharmacological properties of the molecule. The resulting amide bond is generally stable and can serve as a key interaction point with biological targets.

Other linkage formations can also be employed to diversify the scaffold. For instance, N-alkylation with various alkyl halides or reductive amination with aldehydes or ketones can introduce different alkyl groups on the azetidine nitrogen. Furthermore, the nitrile group on the picolinonitrile ring can be a handle for other transformations, such as reduction to a primary amine or hydrolysis to a carboxylic acid, opening up further avenues for derivatization.

Stereoselective Synthesis Approaches for Chiral Azetidine-Picolinonitrile Derivatives

The introduction of chirality into the this compound scaffold can significantly impact its biological activity. The azetidine ring, being a non-planar, three-dimensional structure, can possess stereocenters. Stereoselective synthesis aims to control the spatial arrangement of atoms, leading to the formation of a single enantiomer or diastereomer.

Several strategies can be employed for the stereoselective synthesis of chiral azetidine derivatives, which could then be incorporated into the final picolinonitrile hybrid. One approach involves the use of chiral starting materials. For example, chiral amino acids can serve as precursors for the synthesis of enantiomerically pure azetidines. nih.gov

Another powerful method is asymmetric catalysis, where a chiral catalyst directs the formation of a specific stereoisomer. For instance, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been shown to produce chiral azetidin-3-ones with high enantiomeric excess. nih.gov These chiral ketones can then be further elaborated to introduce the desired substituents. Similarly, asymmetric hydrogenation using chiral ruthenium complexes has been employed to produce chiral β-hydroxy amides, which are key intermediates in the synthesis of chiral pyrrolidine (B122466) nitriles and could be adapted for azetidine synthesis. researchgate.net

The development of stereoselective routes is crucial for producing compounds with well-defined three-dimensional structures, which is often a prerequisite for potent and selective interaction with biological targets.

Table 2: Approaches to Stereoselective Synthesis of Chiral Azetidines

| Method | Key Transformation | Chiral Source/Catalyst | Product Type | Reference |

| Gold-Catalyzed Oxidative Cyclization | Intramolecular N-H insertion | Chiral N-propargylsulfonamides | Chiral Azetidin-3-ones | nih.gov |

| Asymmetric Hydrogenation | Reduction of β-keto-γ-lactam | Chiral Ru(II) complex | Chiral β-hydroxylactam | researchgate.net |

| Oxidative Allene Amination | Rearrangement of methyleneaziridines | Chiral homoallenic sulfamates | Fused Azetidin-3-ones | nih.gov |

This table summarizes various stereoselective methods for synthesizing chiral azetidine rings, which can be key building blocks for chiral this compound derivatives.

Pharmacological Relevance and in Vitro Biological Activities of 3 Azetidin 3 Yl Picolinonitrile Derivatives

The Azetidine (B1206935) Core as a Privileged Scaffold for Target Interaction

The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained considerable attention in drug discovery as a "privileged scaffold." nih.govresearchgate.net This is due to its desirable characteristics, including stability, rigidity, and the ability to introduce three-dimensionality into molecules. nih.govtcichemicals.com

Conformational Rigidity and Sp3-Hybridization in Molecular Recognition

The constrained nature of the azetidine ring imparts a degree of conformational rigidity to the molecule. nih.govresearchgate.net This pre-organization of the molecule can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. Furthermore, the sp3-hybridized carbon atoms in the azetidine ring introduce a three-dimensional character that is often favored in modern drug design. tcichemicals.com This increased three-dimensionality can lead to improved solubility and more specific interactions with the complex three-dimensional binding sites of proteins. tcichemicals.comnih.gov

Bioisosteric Strategies Employing Azetidine

Azetidine is frequently employed as a bioisostere for other cyclic and acyclic fragments in drug molecules. tcichemicals.comspirochem.comnih.gov Bioisosteric replacement is a strategy used to modify a compound's properties while retaining its desired biological activity. spirochem.com For instance, azetidine can serve as a bioisosteric replacement for larger, more flexible rings like piperidine (B6355638) or pyrrolidine (B122466), or even for aromatic rings. nih.govnih.gov This substitution can lead to improved pharmacokinetic properties, such as increased metabolic stability and reduced toxicity. mdpi.com The use of azetidine as a bioisostere allows for the exploration of new chemical space and the optimization of lead compounds. spirochem.commdpi.com

Functional Role of the Picolinonitrile Moiety in Bioactivity

Interactions of Nitrile-Substituted Heterocycles with Biological Systems

Nitrile-substituted heterocycles, such as picolinonitrile, are known to participate in a range of non-covalent interactions with biological macromolecules. nih.gov The nitrile group, with its linear geometry and electron-withdrawing nature, can act as a hydrogen bond acceptor and participate in dipole-dipole interactions. wikipedia.org These interactions can be critical for the proper orientation and binding of the molecule within the active site of an enzyme or the binding pocket of a receptor. nih.gov Furthermore, the aromatic pyridine (B92270) ring can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues in the target protein.

In Vitro Biological Evaluation of Azetidine-Picolinonitrile Hybrid Compounds

The combination of the azetidine core and the picolinonitrile moiety has resulted in hybrid compounds with promising in vitro biological activities against a variety of important therapeutic targets.

Enzyme Inhibitory Profiles (e.g., Human Topoisomerase IIα, CSF-1R, EGFR)

Derivatives of 3-(azetidin-3-yl)picolinonitrile have been investigated for their ability to inhibit various enzymes implicated in diseases such as cancer.

Human Topoisomerase IIα: Certain azetidine-picolinonitrile derivatives have shown potential as inhibitors of human topoisomerase IIα, a key enzyme in DNA replication and a validated target for anticancer drugs. researchgate.netnih.govnih.gov For example, a molecular docking study suggested that compounds like 6-(3-(3-(2-aminopyridin-4-yl)-4-methoxyphenyl)azetidin-1-yl)picolinonitrile could be potential inhibitors of this enzyme. researchgate.net

Colony-Stimulating Factor-1 Receptor (CSF-1R): The azetidine scaffold has been successfully utilized in the development of potent and selective inhibitors of CSF-1R, a receptor tyrosine kinase involved in the proliferation and differentiation of macrophages. nih.govlookchem.comnih.gov Optimization of an azetidine series led to the clinical candidate JTE-952, which demonstrated high cellular activity with an IC50 of 20 nM. nih.gov The azetidine compounds were found to bind to the DFG-out conformation of the protein, acting as Type II inhibitors. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is another important receptor tyrosine kinase that is often overexpressed in various cancers. nih.gov While specific data on this compound derivatives as EGFR inhibitors is emerging, related structures containing picolinonitrile or azetidine moieties have been explored. For instance, novel pyrimidine (B1678525) and 3-cyanopyridine (B1664610) derivatives have been designed as EGFR inhibitors, with some compounds showing IC50 values in the nanomolar range. nih.gov

Interactive Data Table: Enzyme Inhibitory Activity of Selected Azetidine-Picolinonitrile Derivatives and Related Compounds

| Compound/Series | Target Enzyme | Activity (IC50) | Reference |

| JTE-952 | CSF-1R | 20 nM | nih.gov |

| Azetidine derivative 4a | CSF-1R | 9.1 nM | nih.gov |

| 5-Ethynylpyrimidine derivative 20a | EGFR | 45 nM | nih.gov |

In Vitro Anticancer Activities

Derivatives of the azetidin-2-one (B1220530) ring system, a core component of some this compound derivatives, have demonstrated notable cytotoxic effects against various cancer cell lines in laboratory studies. For instance, a study evaluating 16 azetidin-2-one derivatives found that compound 6 (N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one) exhibited cytotoxic activity against SiHa (cervical cancer) and B16F10 (melanoma) cells. nih.gov This activity is linked to the induction of apoptosis, a form of programmed cell death, as evidenced by caspase-3 assays. nih.gov Further molecular analysis suggested that compound 6 may interfere with the cell cycle by inhibiting certain genes and promoting the overexpression of genes related to cytoskeleton regulation and apoptosis. nih.gov

Notably, some of these derivatives, such as compounds 2 and 6 , showed a degree of selectivity for cancer cells over non-cancerous cells. nih.gov In contrast, N-(1,3-benzothiazol)-3-phenoxy-azetidin-2-one derivatives, while highly active, were also found to be toxic to normal hepatocytes. nih.gov Other research has highlighted that pyridazinone-based compounds, which can be related to the picolinonitrile structure, also possess anti-proliferative effects against cancer cells. unich.it A series of new pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their anticancer activity against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines, with several compounds showing high activity. rsc.org

Table 1: In Vitro Anticancer Activities of Selected Azetidin-2-one Derivatives

| Compound | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 6 (N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one) | SiHa, B16F10 | Cytotoxic activity, induction of apoptosis | nih.gov |

| 2 and 6 | Cancer vs. non-cancerous cells | Selective cytotoxicity | nih.gov |

| N-(1,3-benzothiazol)-3-phenoxy-azetidin-2-one derivatives | Hepatocytes | Toxic | nih.gov |

| Pyridazinone derivatives | Cancer cells | Anti-proliferative effects | unich.it |

| Pyrimidine-5-carbonitrile derivatives | HepG2, A549, MCF-7 | High anticancer activity | rsc.org |

In Vitro Antimicrobial and Antitubercular Potentials

The azetidinone scaffold is also a key feature in compounds with antimicrobial properties. A series of novel 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-ones were screened for their in vitro antibacterial activity against Gram-positive (Staphylococcus aureus and Vancomycin-resistant enterococcus) and Gram-negative (Escherichia coli and Shigella dysentery) bacteria, as well as antifungal activity against Aspergillus fumigatus, Candida albicans, and Penicillium. nih.gov Compounds 5c, 5f, 5h, 5j, and 5m from this series demonstrated excellent activity against this panel of microorganisms. nih.gov

In another study, newly synthesized azetidinone derivatives were tested against Staphylococcus aureus, Bacillus subtilis (Gram-positive), E. coli, and Klebsiella pneumoniae (Gram-negative). scholarsresearchlibrary.com Compounds 3b, 3d, and 3f were found to be the most active in this series. scholarsresearchlibrary.com Furthermore, some 1,3,4-oxadiazole/thiadiazole derivatives containing an azetidin-2-one ring have shown promising antimicrobial potential, with compounds AZ-10, 19, and AZ-20 exhibiting significant activity. nih.gov

With respect to antitubercular activity, 3H-1,3,4-oxadiazol-2-one derivatives have been synthesized and tested in vitro against Mycobacterium tuberculosis H37Rv. nih.gov The oxadiazolone derivatives displayed noteworthy antimycobacterial activity, while the corresponding thione derivatives were inactive. nih.gov Additionally, certain 1,2,3-triazole derivatives of fatty acids have been evaluated for their activity against M. tuberculosis H37Rv, highlighting the potential for this class of compounds in antitubercular research. nih.gov

Table 2: In Vitro Antimicrobial and Antitubercular Activities of Selected Derivatives

| Compound/Derivative Class | Organism(s) | Observed Effect | Reference |

|---|---|---|---|

| 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-ones (5c, 5f, 5h, 5j, 5m ) | S. aureus, VRE, E. coli, S. dysentery, A. fumigatus, C. albicans, Penicillium | Excellent antimicrobial activity | nih.gov |

| Azetidinone derivatives (3b, 3d, 3f ) | S. aureus, B. subtilis, E. coli, K. pneumoniae | Active | scholarsresearchlibrary.com |

| 1,3,4-oxadiazole/thiadiazole derivatives with azetidin-2-one ring (AZ-10, 19, 20 ) | Bacteria | Significant antimicrobial potential | nih.gov |

| 3H-1,3,4-oxadiazol-2-one derivatives | M. tuberculosis H37Rv | Interesting antimycobacterial activity | nih.gov |

| 1,2,3-triazole fatty acid derivatives | M. tuberculosis H37Rv | Antimycobacterial activity | nih.gov |

Other Reported In Vitro Activities (e.g., Anticonvulsant, Anti-inflammatory)

Beyond anticancer and antimicrobial effects, derivatives containing structural motifs related to this compound have been investigated for other potential therapeutic applications. For example, a series of newly synthesized benzodiazepine, triazolopyrimidine, and bis-imide derivatives were screened for their analgesic, anticonvulsant, and anti-inflammatory activities. nih.gov Several of these compounds demonstrated good activity profiles in these assays. nih.gov

Isatin-based derivatives, which can be conceptually linked to the development of novel heterocyclic compounds, have also shown promise as anticonvulsant agents. nih.gov A study on a new series of isatin-containing derivatives found that they provided favorable protection in both the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models in mice, which are standard preclinical tests for anticonvulsant activity. nih.gov

Modulatory Effects on Specific Biological Pathways (e.g., PIM-1 Kinase, PI3Kδ, FGFR4, Survivin)

The derivatives of this compound have been investigated for their ability to modulate specific biological pathways that are often dysregulated in diseases like cancer.

PIM-1 Kinase: PIM kinases are a family of serine/threonine kinases that play a role in cell proliferation and survival. nih.gov A novel series of meridianin C derivatives were tested for their inhibitory potency against all three PIM kinase family members (Pim-1, Pim-2, and Pim-3). nih.gov Compound 7f from this series was the most active, showing a single-digit nanomolar IC50 with selectivity towards Pim-1 kinase. nih.gov

FGFR4: Fibroblast growth factor receptor 4 (FGFR4) is another important target in cancer therapy. nih.gov A series of 1H-pyrazolo[3,4-b]pyridine derivatives were designed and evaluated as potent and selective FGFR kinase inhibitors. nih.gov Compound 7n from this series was selected for further in vivo evaluation due to its excellent in vitro potency and favorable pharmacokinetic properties. nih.gov

Survivin: Survivin is a member of the inhibitor of apoptosis protein (IAP) family and is crucial for cell division and the inhibition of apoptosis. nih.gov Small molecules designed to disrupt the dimerization of survivin are hypothesized to inhibit cancer cell proliferation. nih.gov Two potent survivin modulators, LLP3 and LLP9 , at low nanomolar concentrations, were shown to cause delays in mitotic progression and significant mitotic defects in proliferating human umbilical vein endothelial cells (HUVEC) and prostate cancer cells (PC3). nih.gov

Table 3: Modulatory Effects of Derivatives on Specific Biological Pathways

| Target Pathway | Compound/Derivative Class | Observed Effect | Reference |

|---|---|---|---|

| PIM-1 Kinase | Meridianin C derivative (7f ) | Selective inhibition of Pim-1 kinase | nih.gov |

| FGFR4 | 1H-pyrazolo[3,4-b]pyridine derivative (7n ) | Potent and selective inhibition | nih.gov |

| Survivin | LLP3 and LLP9 | Disruption of dimerization, mitotic defects | nih.gov |

Structure Activity Relationship Sar Studies and Computational Drug Design for 3 Azetidin 3 Yl Picolinonitrile Analogues

Systematic Exploration of Structural Modifications and Their Biological Correlates

The biological activity of analogues is highly sensitive to the nature and position of substituents on both the picolinonitrile and azetidine (B1206935) rings. For the azetidine moiety, a four-membered nitrogen-containing heterocycle, its value in drug design comes from providing a rigid scaffold that can orient substituents in a defined three-dimensional space. enamine.netpharmablock.com This conformational restriction can reduce the entropic penalty of binding to a biological target, potentially increasing affinity. enamine.net

SAR studies on azetidine-containing dipeptides, for instance, have shown that substitutions at the N- and C-terminus, as well as the C-terminal side-chain, are critical for antiviral activity. nih.gov Specifically, a benzyloxycarbonyl group at the N-terminus and an aliphatic C-terminal side-chain were identified as absolute requirements for activity against Human Cytomegalovirus (HCMV). nih.gov Similarly, in a series of piperidone-based neurokinin-2 (NK2) antagonists, the substitution on the azetidine ring was a key area of modification to explore the SAR. researchgate.net

On the picolinonitrile side, which is an aromatic pyridine (B92270) ring substituted with a nitrile group, modifications can significantly impact binding. In studies of 3-aroylindoles, replacing a methoxy (B1213986) group on an aromatic ring with other electron-donating groups like methyl or N,N-dimethylamino retained potent cytotoxic and antitubulin activities. nih.gov This indicates that the electronic properties of substituents on the aromatic portion of the molecule are crucial. The nitrile group itself is a key feature, often acting as a hydrogen bond acceptor or participating in other critical interactions within a target's active site.

| Moiety | Type of Modification | Observed Impact on Activity | Example Compound Class |

| Azetidine Ring | N- and C-Terminus Substitution | Absolute requirement for activity; defines binding orientation. nih.gov | Azetidine-containing dipeptides nih.gov |

| 3-Position Substitution | Modulates selectivity and potency. researchgate.net | Piperidone-based NK2 antagonists researchgate.net | |

| Picolinonitrile Ring | B-ring Substitution (Aromatic) | Electron-donating groups can maintain or improve potency. nih.gov | 3-Aroylindoles nih.gov |

| Isosteric Replacement of Nitrile | Can alter binding mode and physicochemical properties. | General principle in medicinal chemistry |

The linker connecting the azetidine and picolinonitrile rings, and the size of the heterocyclic rings themselves, are critical variables in drug design.

Ring Size: The azetidine ring is the smallest stable nitrogen-containing saturated heterocycle. enamine.net Its replacement with a larger, more flexible five-membered pyrrolidine (B122466) ring is a common strategy in medicinal chemistry to probe the spatial requirements of a binding pocket. nih.govresearchgate.net The increased conformational flexibility of pyrrolidine can sometimes lead to better adaptation to the target site, although the rigidity of azetidine is often favored for its lower entropic binding penalty. enamine.netnih.gov The choice between azetidine, pyrrolidine, or even a six-membered piperidine (B6355638) ring can profoundly affect a compound's biological profile and physicochemical properties like lipophilicity and basicity. researchgate.net

Linker Variations: The linker that connects two molecular fragments can have significant, non-obvious energetic effects on binding affinity. nih.gov Studies have shown that both the flexibility and inherent strain of a linker can impact the binding of the fragments, even when they appear to be optimally positioned in a co-crystal structure. nih.gov Therefore, linker optimization is a crucial part of fragment-based drug discovery. nih.gov The length of the linker can also determine the specific site of interaction, as demonstrated in studies where varying linker lengths in photo-cross-linkers directed their binding to different positions on a target strand. rsc.org In some cases, the linking atom or group itself is a key interaction point. Replacing a carbonyl linker in one series of antimitotic agents with a sulfide (B99878) or oxygen atom led to improved cytotoxic potency, showing the linker is not merely a spacer but an active contributor to the pharmacophore. nih.gov

Computational Chemistry and Molecular Modeling in Lead Optimization

Computational techniques are indispensable for accelerating the drug discovery process, offering insights that guide the synthesis of the most promising candidate molecules.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. rjptonline.orgnih.gov This technique is used to understand the binding mode and affinity of compounds like 3-(Azetidin-3-yl)picolinonitrile analogues. The process involves preparing a 3D structure of the target protein and then computationally placing the ligand into the active site, scoring the different poses based on factors like intermolecular forces. nih.gov

Docking studies reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and π-cation interactions that stabilize the ligand-protein complex. nih.gov For example, in the docking of kinase inhibitors, specific amino acid residues like Valine 851 were identified as playing a key role in hydrogen bonding. nih.gov The results of docking, often expressed as a docking score or binding energy, help to prioritize which analogues should be synthesized and tested. nih.gov For instance, compounds with high calculated binding energies (-10.9 and -10.3 kcal/mol) were selected for in-vitro testing and showed significant cytotoxicity against cancer cells. nih.gov

| Interaction Type | Description | Importance in Binding |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom and a nearby electronegative atom (e.g., O, N). | Key for specificity and affinity; frequently observed with backbone and side-chain residues. nih.gov |

| Hydrophobic Interaction | The tendency of nonpolar groups to associate in an aqueous environment. | Major contributor to binding affinity, especially in buried pockets. |

| π-Cation Interaction | An interaction between a π system (e.g., an aromatic ring) and an adjacent cation (e.g., protonated lysine). | Strong, specific interaction that can significantly enhance binding energy. |

| π-Sigma Interaction | A non-covalent interaction between a π system and a sigma bond. | Contributes to the overall stability of the complex. |

Quantum mechanical (QM) methods provide a deeper understanding of the electronic structure of molecules, which is beyond the scope of classical molecular mechanics used in most docking simulations. Techniques like Density Functional Theory (DFT) are used to study the structural properties and reactivity of molecules. nih.govnih.gov

DFT calculations can determine Frontier Molecular Orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into chemical stability and reactivity. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) mapping can identify the electron-rich and electron-poor regions of a molecule, predicting sites for nucleophilic and electrophilic attack and guiding the understanding of drug-receptor interactions. nih.gov For azetidine derivatives, theoretical studies have used advanced QM methods to calculate properties like heats of formation (HOFs) and bond dissociation energies (BDEs) to assess their stability. researchgate.net While computationally intensive, QM is also being explored for elucidating complex reaction mechanisms, with emerging quantum computers promising to solve chemical problems that are currently intractable for classical computers. arxiv.orgnih.gov

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. polimi.it Scaffold-based design is a powerful strategy within this framework. A "scaffold" refers to the core structure of a molecule, such as the linked azetidine-picolinonitrile core.

In scaffold-focused virtual screening, the core scaffold of a known active compound is used as a query to search for other molecules containing the same or similar core structures. nih.gov This approach, known as "scaffold hopping," aims to identify new compounds with different peripheral groups but similar biological activity, potentially leading to improved properties or novel intellectual property. nih.gov The azetidine ring is considered a "privileged scaffold" in drug discovery because its rigid, three-dimensional structure is found in many biologically active compounds and serves as an excellent framework for building molecular diversity. pharmablock.comnih.gov Virtual screening can be ligand-based (comparing molecules to a known active ligand) or structure-based (docking molecules into the target protein structure), and often a combination of both is used for greater efficiency. polimi.it This allows researchers to rapidly filter vast chemical libraries, prioritizing a smaller, more manageable set of compounds for synthesis and experimental testing. nih.gov

Perspectives and Future Research Directions

Innovations in Synthetic Methodologies for Complex Azetidine-Picolinonitrile Scaffolds

The synthesis of complex molecules containing the 3-(azetidin-3-yl)picolinonitrile core presents a considerable challenge due to the inherent ring strain of the azetidine (B1206935) moiety. acs.org However, recent advancements in synthetic organic chemistry offer promising strategies to access these and related scaffolds with greater efficiency and control.

Future synthetic innovations are likely to focus on several key areas. The development of novel catalytic methods for the construction of the azetidine ring is a primary objective. For instance, photocatalysis has emerged as a powerful tool for the formation of four-membered rings, offering a way to drive reactions that are difficult to achieve through traditional thermal methods. thescience.dev Researchers have demonstrated that computational modeling can predict which molecules will successfully react to form azetidines via photocatalysis, potentially accelerating the discovery of new synthetic routes. thescience.dev

Another area of innovation lies in the functionalization of pre-formed azetidine rings. Methods such as aza-Michael additions and Suzuki-Miyaura cross-coupling reactions have been successfully employed to create diverse libraries of 3-substituted azetidines. nih.gov These approaches could be adapted to introduce the picolinonitrile moiety onto an azetidine precursor. For example, a plausible route could involve the coupling of a protected 3-haloazetidine with a suitable picolinonitrile derivative.

| Synthetic Strategy | Description | Potential Application for this compound |

| Photocatalysis | Utilizes light to drive chemical reactions, enabling the formation of strained ring systems. thescience.dev | Direct formation of the azetidine ring from acyclic precursors. thescience.dev |

| Aza-Michael Addition | The conjugate addition of an amine to an α,β-unsaturated carbonyl compound. nih.gov | Introduction of a functionalized picolinonitrile group to an azetidin-3-ylidene precursor. nih.gov |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between a boronic acid and a halide. nih.gov | Coupling of a 3-azetidinylboronic acid derivative with a halogenated picolinonitrile. nih.gov |

| Ring-Closing Metathesis | A reaction that forms a cyclic olefin from a diene using a metal catalyst. nih.gov | Formation of fused or bridged azetidine-containing ring systems that incorporate a picolinonitrile moiety. nih.gov |

Identification of Novel Therapeutic Targets for Azetidine-Picolinonitrile Derivatives

The unique structural features of this compound suggest that its derivatives could interact with a wide range of biological targets, making them attractive candidates for drug discovery programs. The azetidine moiety can act as a rigid scaffold to orient functional groups for optimal binding to a target protein, while the picolinonitrile group can participate in various non-covalent interactions. enamine.net

One promising area of investigation is the development of inhibitors for enzymes involved in cancer and other diseases. For example, azetidine derivatives have been successfully developed as inhibitors of STAT3, a key protein in cancer cell signaling. nih.govacs.org The picolinonitrile moiety is also found in compounds with anticancer activity, suggesting that combining these two pharmacophores could lead to potent and selective inhibitors. nih.gov

Another potential application is in the development of agents targeting the central nervous system (CNS). The azetidine ring can improve the blood-brain barrier permeability of a molecule, a critical property for CNS drugs. nih.gov Azetidine derivatives have been explored as triple reuptake inhibitors for the treatment of depression and other neurological disorders. acs.orgnih.gov The picolinonitrile scaffold is also present in compounds with activity in the CNS.

Furthermore, the structural similarity of the azetidine ring to other cyclic amines suggests that derivatives of this compound could be explored as inhibitors of GABA uptake or as ligands for various G-protein coupled receptors. nih.gov The exploration of these and other potential targets will require a combination of computational and experimental approaches.

| Potential Therapeutic Area | Rationale | Example Targets |

| Oncology | Azetidine and picolinonitrile moieties are found in known anticancer agents. nih.govnih.gov | STAT3, Kinases, Topoisomerase II nih.govnih.gov |

| Central Nervous System Disorders | The azetidine ring can enhance CNS penetration. nih.gov | Neurotransmitter transporters (e.g., for serotonin, norepinephrine, dopamine), GPCRs acs.orgnih.gov |

| Infectious Diseases | Azetidine-containing compounds have shown antibacterial activity. lifechemicals.com | Bacterial enzymes, viral proteases |

| Inflammatory Diseases | Certain azetidine derivatives have demonstrated anti-inflammatory properties. | Cytokines, inflammatory enzymes |

Integration of Advanced Computational and Experimental Approaches in Drug Discovery

The discovery and development of novel drugs based on the this compound scaffold can be significantly accelerated through the integration of advanced computational and experimental methods. This synergistic approach allows for a more rational and efficient exploration of chemical space and biological activity.

Computational approaches can play a crucial role in the initial stages of drug discovery. Techniques such as virtual screening and molecular docking can be used to predict the binding of virtual libraries of azetidine-picolinonitrile derivatives to specific protein targets. researchgate.net Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of these compounds with their biological activities, providing valuable insights for the design of more potent and selective molecules. Furthermore, computational methods can be employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, helping to prioritize those with the most favorable pharmacokinetic profiles. nih.gov

Experimental approaches , such as high-throughput screening (HTS), are essential for validating the predictions made by computational models and for identifying hit compounds with desired biological activity. lifechemicals.com The synthesis of focused libraries of azetidine-picolinonitrile derivatives, guided by computational design, can be followed by screening against a panel of biological targets. Hits from these screens can then be further optimized through iterative cycles of chemical synthesis and biological testing.

The integration of these approaches creates a powerful drug discovery engine. For example, a computational model could be used to design a small, focused library of azetidine-picolinonitrile derivatives with a high probability of activity against a particular kinase. This library could then be synthesized and tested experimentally. The results of these experiments could then be used to refine the computational model, leading to the design of even more potent and selective inhibitors. This iterative cycle of computational design and experimental validation is a key strategy for accelerating the discovery of new medicines.

| Approach | Technique | Application in Azetidine-Picolinonitrile Drug Discovery |

| Computational | Virtual Screening/Molecular Docking | Predicting the binding of derivatives to therapeutic targets. researchgate.net |

| QSAR Modeling | Correlating chemical structure with biological activity to guide lead optimization. | |

| ADME Prediction | Prioritizing compounds with favorable pharmacokinetic properties. nih.gov | |

| Experimental | High-Throughput Screening (HTS) | Rapidly testing large numbers of compounds for biological activity. lifechemicals.com |

| Synthesis of Focused Libraries | Creating collections of related compounds for structure-activity relationship studies. nih.gov | |

| In Vitro and In Vivo Assays | Characterizing the biological activity and efficacy of lead compounds. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.